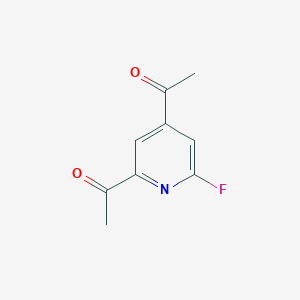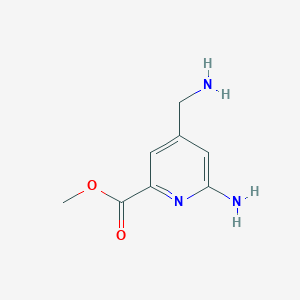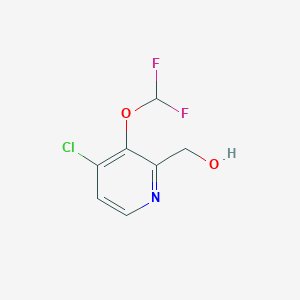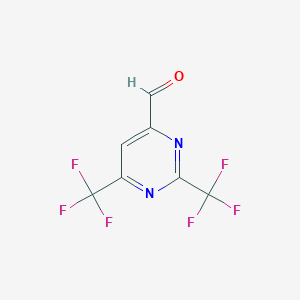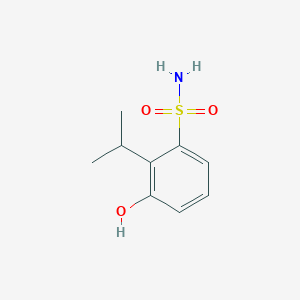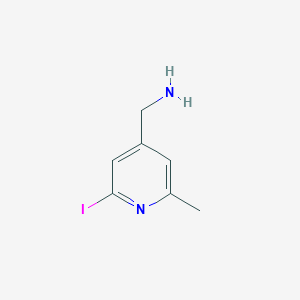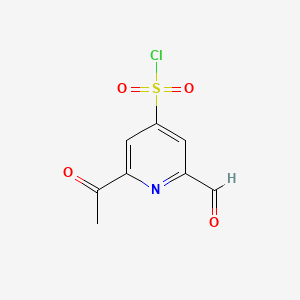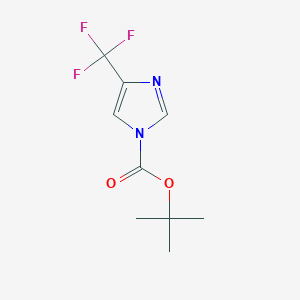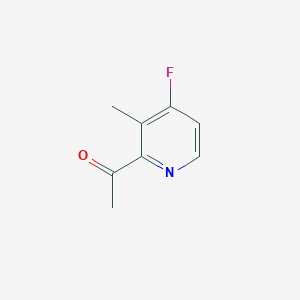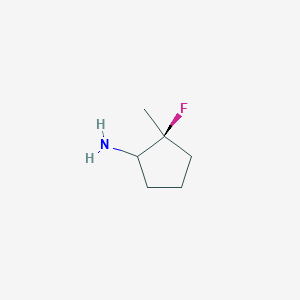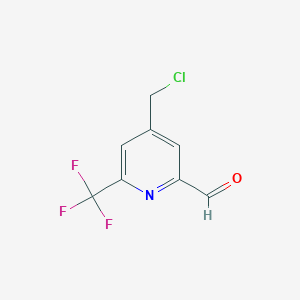
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carbaldehyde group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylpyridine and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis involves multiple steps, including halogenation, trifluoromethylation, and formylation reactions. Each step requires specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, leading to variations in its chemical behavior.
4-(Methyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical reactions and applications in scientific research.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-5-1-6(4-14)13-7(2-5)8(10,11)12/h1-2,4H,3H2 |
InChI Key |
LQCFSWGHFAYQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


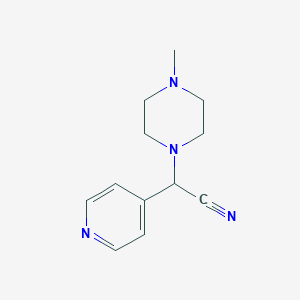
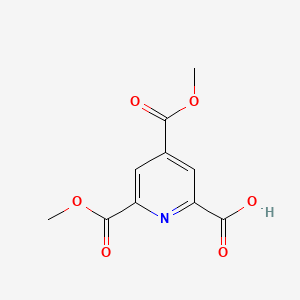
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
